methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate
Description
Methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate is a heterocyclic compound featuring a fused cyclopenta[c]pyrazole core substituted with a methyl group at position 2. The pyrazole ring is connected via a sulfamoyl linker to a phenyl group, which is further esterified with a methyl carbamate moiety. This structure combines sulfonamide and carbamate functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
methyl N-[4-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methylsulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-20-15(13-4-3-5-14(13)19-20)10-17-25(22,23)12-8-6-11(7-9-12)18-16(21)24-2/h6-9,17H,3-5,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCJJPVAKYECJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Carbamate Ester: The final step involves the reaction of the sulfamoyl-substituted pyrazole with methyl chloroformate in the presence of a base to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfamoyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Agrochemicals: It can be used in the development of pesticides or herbicides due to its potential biological activity.
Material Science: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. The pyrazole ring can interact with various receptors, modulating their function. These interactions can lead to the compound’s biological effects, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Key Observations :
- The target compound’s cyclopenta[c]pyrazole core differs from the pyridine-pyrazole hybrids in 25–27 , likely affecting ring strain and electronic properties.
- Substituent variations (e.g., alkyl chains, halogenated phenyl groups) influence melting points and solubility. For instance, 27 ’s butyl group lowers its melting point compared to 25 and 26 .
- All compounds exhibit strong IR absorption for C=O (~1725 cm⁻¹) and SO₂ (~1160–1385 cm⁻¹), confirming functional group integrity.
Carbamate Derivatives with Heterocyclic Cores
Compound 1l () and 318239-57-5 () highlight carbamate moieties paired with distinct heterocycles:
Key Observations :
- The trifluoromethyl group in 318239-57-5 may improve metabolic resistance, a feature absent in the target compound .
Bioactivity and Structure-Activity Relationships (SAR)
demonstrates that structurally similar compounds cluster by bioactivity. For example:
Hypothetical Bioactivity of Target Compound :
- The sulfamoyl group could enable hydrogen bonding with biological targets (e.g., kinases), while the carbamate may confer hydrolytic stability .
Methodological Considerations in Structural Analysis
- Crystallography : Compounds like 25–27 may utilize SHELX programs for refinement (), while ORTEP-3 () and WinGX () aid in visualizing hydrogen-bonding networks critical for stability .
- Mass Spectrometry : Molecular networking () could group the target with analogs based on fragmentation patterns (e.g., SO₂ or carbamate cleavage) .
Biological Activity
Methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Molecular Formula : C16H22N4O3S
- Molecular Weight : 350.44 g/mol
- CAS Number : 2034453-33-1
The compound contains a carbamate group, which is known for its diverse biological activities, including enzyme inhibition and modulation of signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which play crucial roles in tumor invasion and metastasis. The carbamate moiety may enhance the selectivity and potency of these inhibitors against specific MMPs .
- Interaction with Cellular Pathways : The sulfonamide group in the structure can interact with various cellular targets, potentially modulating pathways involved in cell proliferation and apoptosis.
- Blood-Brain Barrier Penetration : Some derivatives of similar structures have demonstrated the ability to cross the blood-brain barrier (BBB), suggesting potential applications in neuropharmacology .
Antitumor Activity
Research has indicated that carbamate derivatives can exhibit significant antitumor activity. For instance:
- Case Study : A study evaluating the efficacy of a related carbamate compound showed a reduction in tumor size in murine models when administered at therapeutic doses. The mechanism was linked to the inhibition of MMPs involved in extracellular matrix remodeling during tumor progression .
Neuroprotective Effects
The ability to penetrate the BBB suggests potential neuroprotective properties:
- Case Study : In a preclinical trial involving neurodegenerative disease models, compounds similar to this compound demonstrated protective effects against neuronal cell death induced by oxidative stress .
Research Findings
A summary of relevant studies on related compounds is presented in Table 1 below:
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways and reaction conditions for preparing methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate?
- Methodology : Multi-step synthesis typically involves coupling sulfamoyl and carbamate groups under anhydrous conditions. Key steps include:
- Sulfamoylation : Reacting the cyclopenta[c]pyrazole intermediate with a sulfamoyl chloride derivative at 0–5°C in dichloromethane .
- Carbamate Formation : Using methyl chloroformate in the presence of a base (e.g., triethylamine) at room temperature .
- Purification : Employ HPLC or column chromatography to achieve >95% purity .
- Critical Parameters : Temperature control (<10°C during sulfamoylation) and solvent choice (anhydrous DMF or dichloromethane) minimize side reactions .
Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?
- Structural Confirmation :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and bond connectivity .
- X-ray Crystallography : Resolve bond lengths/angles in the cyclopenta[c]pyrazole core .
- Purity Assessment :
- HPLC : Retention time and peak integration (>98% purity threshold) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula .
Q. How can researchers design experiments to assess the compound’s solubility and stability under physiological conditions?
- Experimental Design :
- Solubility : Use shake-flask method in buffers (pH 1.2–7.4) with UV-Vis quantification .
- Stability : Incubate in simulated gastric fluid (SGF) and phosphate-buffered saline (PBS) at 37°C; monitor degradation via LC-MS .
- Data Interpretation : Compare degradation half-life () across pH levels to identify optimal storage conditions .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Root Cause Analysis :
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Compound Purity : Re-evaluate batches with HPLC; impurities >2% may skew activity .
- Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .
Q. How can computational methods enhance the understanding of the compound’s pharmacodynamics?
- Molecular Docking :
- Target Selection : Prioritize kinases or GPCRs based on structural homology to similar pyrazole derivatives .
- Software Tools : AutoDock Vina or Schrödinger Suite for binding affinity predictions .
- MD Simulations : Run 100-ns trajectories to assess ligand-receptor stability in explicit solvent .
Q. What experimental frameworks are recommended for studying the compound’s environmental fate and ecotoxicological impact?
- Environmental Persistence :
- Hydrolysis Studies : Measure degradation in aqueous buffers (pH 4–9) at 25°C .
- Soil Sorption : Use batch equilibrium method with HPLC-UV detection .
- Ecotoxicology :
- Daphnia magna Assays : 48-hour LC₅₀ tests to assess acute toxicity .
- Algal Growth Inhibition : OECD 201 guideline with Chlamydomonas reinhardtii .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
